5-[(1S,2S)-1,2-dihydroxypropyl]pyridine-2-carboxylic acid
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Overview
Description
5-[(1S,2S)-1,2-dihydroxypropyl]pyridine-2-carboxylic acid is a chemical compound that belongs to the class of pyridine carboxylic acids This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group and a dihydroxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1S,2S)-1,2-dihydroxypropyl]pyridine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyridine derivatives and dihydroxypropyl precursors.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and automated systems to ensure consistent quality and yield. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the production process and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(1S,2S)-1,2-dihydroxypropyl]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
5-[(1S,2S)-1,2-dihydroxypropyl]pyridine-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 5-[(1S,2S)-1,2-dihydroxypropyl]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carboxylic acid: A simpler analog without the dihydroxypropyl group.
Nicotinic acid: Another pyridine derivative with a carboxylic acid group.
Isonicotinic acid: A positional isomer with the carboxylic acid group at a different position on the pyridine ring.
Uniqueness
5-[(1S,2S)-1,2-dihydroxypropyl]pyridine-2-carboxylic acid is unique due to the presence of the dihydroxypropyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its reactivity, solubility, and potential interactions with biological targets compared to similar compounds.
Properties
CAS No. |
237409-03-9 |
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Molecular Formula |
C9H11NO4 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
5-[(1S,2S)-1,2-dihydroxypropyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H11NO4/c1-5(11)8(12)6-2-3-7(9(13)14)10-4-6/h2-5,8,11-12H,1H3,(H,13,14)/t5-,8+/m0/s1 |
InChI Key |
KCLPESZVWHJGHN-YLWLKBPMSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C1=CN=C(C=C1)C(=O)O)O)O |
Canonical SMILES |
CC(C(C1=CN=C(C=C1)C(=O)O)O)O |
Origin of Product |
United States |
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